molecular formula C6H15NO2 B1266703 3-(2-Methoxyethoxy)propylamine CAS No. 54303-31-0

3-(2-Methoxyethoxy)propylamine

Cat. No. B1266703
Key on ui cas rn: 54303-31-0
M. Wt: 133.19 g/mol
InChI Key: PWGVOCGNHYMDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04777266

Procedure details

477.2 g of 3-(2-methoxyethoxy)propylamine are charged to a 750 ml sulfonating flask equipped with paddle stirrer and heated to 40° C. With stirring, 141.2 g of 1,4-diaminoanthraquinone-2,3-dicarboximide are added over 11/4 hours. The ensuing reaction is slightly exothermic, with evolution of NH3. The reaction mixture is heated to 40° C. and further stirred at this temperature for 2 hours. The suspension is then cooled to 20° C. and stirred for a further hour at this temperature and filtered with suction. The filter cake is washed with 300 ml of methanol and then with 300 ml of water, affording 246.3 g of N-[3-(2-methoxyethoxy)propyl]-1,4-diaminoanthraquinone-2,3-dicarboximide with a solids content of 74.7%, corresponding to 180.1 g of this compound (100%). After optional replenishment with fresh 3-(2-methoxyethoxy)propylamine, the mother liquor can be re-used repeatedly.
Quantity
477.2 g
Type
reactant
Reaction Step One
Quantity
141.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][CH2:8][NH2:9].[NH2:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14]([NH2:27])=[C:13]2[C:28](=[O:32])N[C:30](=[O:31])[C:12]=12.N>>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][CH2:8][N:9]1[C:28](=[O:32])[C:13]2[C:12](=[C:11]([NH2:10])[C:24]3[C:23](=[O:25])[C:22]4[C:17]([C:16](=[O:26])[C:15]=3[C:14]=2[NH2:27])=[CH:18][CH:19]=[CH:20][CH:21]=4)[C:30]1=[O:31]

Inputs

Step One
Name
Quantity
477.2 g
Type
reactant
Smiles
COCCOCCCN
Step Two
Name
Quantity
141.2 g
Type
reactant
Smiles
NC1=C2C(=C(C=3C(C4=CC=CC=C4C(C13)=O)=O)N)C(NC2=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with paddle stirrer
CUSTOM
Type
CUSTOM
Details
The ensuing reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 40° C.
STIRRING
Type
STIRRING
Details
further stirred at this temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is then cooled to 20° C.
STIRRING
Type
STIRRING
Details
stirred for a further hour at this temperature
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
The filter cake is washed with 300 ml of methanol

Outcomes

Product
Name
Type
product
Smiles
COCCOCCCN1C(=O)C2=C(C=3C(C4=CC=CC=C4C(C3C(=C2C1=O)N)=O)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 246.3 g
YIELD: CALCULATEDPERCENTYIELD 126.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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